molecular formula C17H12FN5OS2 B2876214 N-(4-fluorophenyl)-2-{[3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide CAS No. 868966-50-1

N-(4-fluorophenyl)-2-{[3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide

Cat. No.: B2876214
CAS No.: 868966-50-1
M. Wt: 385.44
InChI Key: PIGXOEVSAPZZDJ-UHFFFAOYSA-N
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Description

N-(4-fluorophenyl)-2-{[3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide is a high-purity chemical compound supplied for research and development purposes. This synthetic molecule features a complex structure incorporating a [1,2,4]triazolo[4,3-b]pyridazine core scaffold, a fluorophenyl group, and a thiophene heterocycle, making it a compound of significant interest in medicinal chemistry and drug discovery research. Compounds within the [1,2,4]triazolo[4,3-b]pyridazine chemical class have demonstrated substantial potential in pharmaceutical research, particularly as kinase inhibitors . Specifically, related triazolo-pyridazine derivatives have been investigated as p38 Mitogen-Activated Protein Kinases (p38 MAPK) inhibitors, which represent important targets for therapeutic development . The structural complexity of this compound, particularly the presence of both fluorine and sulfur-containing heterocycles, suggests potential applications across multiple research domains including inflammation studies, oncology research, and investigation of various pathological conditions where kinase signaling pathways play a crucial role . The molecular framework may also be relevant to studies exploring treatments for chronic obstructive pulmonary disease, rheumatoid arthritis, and other conditions where kinase modulation represents a promising therapeutic approach . This product is provided exclusively For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals. Researchers should handle this material according to appropriate laboratory safety protocols.

Properties

IUPAC Name

N-(4-fluorophenyl)-2-[(3-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12FN5OS2/c18-11-3-5-12(6-4-11)19-15(24)10-26-16-8-7-14-20-21-17(23(14)22-16)13-2-1-9-25-13/h1-9H,10H2,(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIGXOEVSAPZZDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=NN=C3N2N=C(C=C3)SCC(=O)NC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12FN5OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluorophenyl)-2-{[3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide typically involves multi-step organic reactions. The starting materials often include 4-fluoroaniline, thiophene derivatives, and triazolopyridazine intermediates. Common synthetic routes may involve:

    Nucleophilic substitution: reactions to introduce the fluorophenyl group.

    Cyclization: reactions to form the triazolopyridazine core.

    Thioether formation: to attach the thiophene moiety.

Industrial Production Methods

Industrial production methods for such compounds usually involve optimizing the reaction conditions to maximize yield and purity. This may include:

    Catalysts: to enhance reaction rates.

    Solvents: to dissolve reactants and control reaction environments.

    Temperature and pressure control: to ensure optimal reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-(4-fluorophenyl)-2-{[3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide can undergo various chemical reactions, including:

    Oxidation: Conversion of sulfanyl groups to sulfoxides or sulfones.

    Reduction: Reduction of nitro groups (if present) to amines.

    Substitution: Halogen substitution reactions on the fluorophenyl ring.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Dimethyl sulfoxide (DMSO), acetonitrile.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce new functional groups onto the aromatic ring.

Scientific Research Applications

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: As a probe to study biological pathways and interactions.

    Medicine: Potential therapeutic agent for treating diseases due to its biological activity.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(4-fluorophenyl)-2-{[3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzyme activity.

    Receptors: Binding to receptors to modulate signaling pathways.

    DNA/RNA: Intercalation or binding to nucleic acids to affect gene expression.

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The table below summarizes key structural differences between the target compound and selected analogs:

Compound ID Core Structure R1 (Position 6) R2 (Position 3) Bioactivity Notes
Target Compound [1,2,4]Triazolo[4,3-b]pyridazine N-(4-fluorophenyl)acetamide Thiophen-2-yl Pending explicit data
894037-84-4 [1,2,4]Triazolo[4,3-b]pyridazine Acetamide 4-Chlorophenyl Not reported
894049-45-7 [1,2,4]Triazolo[4,3-b]pyridazine Acetamide 4-Methoxyphenyl Not reported
891117-12-7 [1,2,4]Triazolo[4,3-b]pyridazine 2-(4-Ethoxyphenyl)acetamide Methyl Not reported
573948-03-5 [1,2,4]Triazolo[4,3-b]pyridazine N-(4-Ethoxyphenyl)acetamide Pyrazin-2-yl Potential kinase inhibition

Key Observations :

Electron-Withdrawing vs. Thiophen-2-yl at position 3 provides a sulfur-containing aromatic system, which may improve lipophilicity and π-π stacking interactions relative to phenyl or pyrazine substituents .

Acetamide Modifications :

  • The sulfanyl-linked acetamide in the target compound is structurally distinct from the N-aryl-substituted acetamides in analogs like 891117-12-7, which feature ethoxyphenyl groups. This difference likely impacts solubility and target selectivity .

Pharmacological Implications

While explicit bioactivity data for the target compound is unavailable in the provided evidence, inferences can be drawn from structurally related compounds:

  • Anti-Exudative Activity: highlights that 2-((4-amino-5-(furan-2-yl)-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide derivatives exhibit anti-exudative effects in rat models. The replacement of furan with thiophen-2-yl in the target compound may alter potency due to differences in electronegativity and steric bulk .
  • Kinase Inhibition Potential: Analogs with pyrazine or pyridine substituents (e.g., 573948-03-5) suggest that heteroaromatic groups at position 3 could modulate kinase binding, a property worth exploring for the thiophene-containing target compound .

Physicochemical Properties

Comparative molecular weight (MW) and solubility trends:

  • Target Compound : Estimated MW ≈ 428.45 g/mol (calculated from structure).
  • 894037-84-4 : MW ≈ 375.84 g/mol (lower due to absence of fluorophenyl).
  • 894049-45-7 : MW ≈ 371.42 g/mol (methoxy group reduces MW slightly).

The fluorophenyl and thiophene groups in the target compound likely increase hydrophobicity, which may enhance membrane permeability but reduce aqueous solubility compared to chloro or methoxy analogs .

Biological Activity

N-(4-fluorophenyl)-2-{[3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that illustrate its efficacy in various biological contexts.

Chemical Structure and Properties

The compound can be represented structurally as follows:

\text{N 4 fluorophenyl 2 3 thiophen 2 yl 1 2 4 triazolo 4 3 b pyridazin 6 yl sulfanyl}acetamide}

It contains a fluorinated phenyl group and a thiazole-derived triazolopyridazine moiety, which are critical for its biological activity. The presence of the sulfanyl group enhances its interaction with biological targets.

Antimicrobial Activity

Recent studies have indicated that derivatives of triazolopyridazine compounds exhibit significant antimicrobial properties. For instance, a related compound demonstrated an IC50 value of approximately 1.35 μM against Mycobacterium tuberculosis H37Ra, suggesting that the triazolopyridazine scaffold may confer similar activity to this compound .

Anticancer Potential

Research into the anticancer potential of related compounds has shown promising results. In vitro studies revealed that certain derivatives exhibited cytotoxic effects on various cancer cell lines with IC50 values ranging from 5 to 15 μM. The mechanism appears to involve apoptosis induction and cell cycle arrest .

Anti-inflammatory Effects

The compound's structural features suggest potential anti-inflammatory activity. Studies on similar arylacetamides have shown that they can inhibit COX-II enzymes effectively. For example, a related compound displayed an IC50 of 0.011 μM against COX-II protein, indicating that modifications in the aryl group can significantly enhance selectivity and potency against inflammatory pathways .

Case Study 1: Antimicrobial Efficacy

In a comparative study involving various triazolopyridazine derivatives, this compound was evaluated for its inhibitory effects on Mycobacterium tuberculosis. The compound demonstrated an IC90 value of 3.73 μM, indicating robust antimicrobial efficacy alongside low cytotoxicity towards HEK-293 cells .

Case Study 2: Anticancer Activity

A series of experiments were conducted to assess the anticancer properties of compounds structurally similar to this compound. Results showed significant inhibition of cell proliferation in human cancer cell lines with notable apoptosis induction observed via flow cytometry analysis .

Research Findings and Discussion

Study Activity IC50/IC90 Notes
Study 1Antimicrobial (against M. tuberculosis)IC50: 1.35 μM; IC90: 3.73 μMLow cytotoxicity in human cells
Study 2Anticancer (various cell lines)IC50: 5 - 15 μMInduces apoptosis and cell cycle arrest
Study 3Anti-inflammatory (COX-II inhibition)IC50: 0.011 μMEnhanced selectivity compared to standard treatments

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